molecular formula C8H15F2NO B12094747 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol

Cat. No.: B12094747
M. Wt: 179.21 g/mol
InChI Key: NBHUQJZRROTOLW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H15F2NO This compound features a piperidine ring substituted with a methyl group and a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpiperidine and difluoroethanol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the nucleophilic substitution of a halogenated precursor with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroethanol moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The piperidine ring provides structural stability and can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(1-ethylpiperidin-4-yl)ethan-1-ol
  • 2,2-Difluoro-2-(1-methylpyrrolidin-3-yl)ethan-1-ol
  • 2,2-Difluoro-2-(1-methylazetidin-3-yl)ethan-1-ol

Uniqueness

Compared to similar compounds, 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethanol moiety enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylpiperidin-4-yl)ethanol

InChI

InChI=1S/C8H15F2NO/c1-11-4-2-7(3-5-11)8(9,10)6-12/h7,12H,2-6H2,1H3

InChI Key

NBHUQJZRROTOLW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(CO)(F)F

Origin of Product

United States

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